molecular formula C18H21N3O2 B14467952 10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one CAS No. 65782-81-2

10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one

Cat. No.: B14467952
CAS No.: 65782-81-2
M. Wt: 311.4 g/mol
InChI Key: XIIKLYZZDCFOGC-UHFFFAOYSA-N
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Description

10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties

Preparation Methods

The synthesis of 10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3-(dimethylamino)propylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one is unique compared to other acridine derivatives due to its specific functional groups and their arrangement. Similar compounds include:

Properties

CAS No.

65782-81-2

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

10-[3-(dimethylamino)propyl]-1-(hydroxyamino)acridin-9-one

InChI

InChI=1S/C18H21N3O2/c1-20(2)11-6-12-21-15-9-4-3-7-13(15)18(22)17-14(19-23)8-5-10-16(17)21/h3-5,7-10,19,23H,6,11-12H2,1-2H3

InChI Key

XIIKLYZZDCFOGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)NO

Origin of Product

United States

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